N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

DYRK1A Kinase Inhibition Selectivity

N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea (CAS 1251615-80-1) is a synthetic urea derivative described as a potent and selective cell-permeable inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a kinase implicated in neurodegenerative disorders, making inhibitors of this target a focus for neuroscience research.

Molecular Formula C22H17BrN6O3
Molecular Weight 493.321
CAS No. 1251615-80-1
Cat. No. B2392371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
CAS1251615-80-1
Molecular FormulaC22H17BrN6O3
Molecular Weight493.321
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br
InChIInChI=1S/C22H17BrN6O3/c1-2-31-17-8-6-14(7-9-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-4-3-5-16(23)10-15/h3-11,13H,2,12H2,1H3
InChIKeyAPSYMOXFTYSHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea (CAS 1251615-80-1) – DYRK1A Inhibitor Sourcing


N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea (CAS 1251615-80-1) is a synthetic urea derivative described as a potent and selective cell-permeable inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a kinase implicated in neurodegenerative disorders, making inhibitors of this target a focus for neuroscience research. However, publicly available, verifiable characterization data for this specific compound from non-commercial, citable sources is exceptionally scarce, which is a critical factor in procurement decisions.

Procurement Risks: Why N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea Cannot Be Casually Substituted


In-class DYRK1A inhibitors cannot be simply interchanged due to substantial variations in potency, selectivity profiles, and pharmacokinetic properties, even among structurally related analogs. For N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, the lack of publicly available head-to-head comparative data against known DYRK1A inhibitors like Harmine, INDY, or LDN-66345 means that any substitution carries unquantifiable risk of altered target engagement or off-target effects. Therefore, verification of the specific compound's activity in the intended assay system is mandatory before substitution can be considered.

Quantitative Differentiation Evidence for N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea Procurement


Unavailability of Head-to-Head Comparative Data for DYRK1A Inhibition

A systematic search of peer-reviewed literature and patents failed to identify any study where N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea was directly compared against another DYRK1A inhibitor in the same assay. The claimed potency (often listed as an IC50 value in commercial databases) cannot be validated against a primary source and is therefore inadmissible as core evidence under this guide's rules.

DYRK1A Kinase Inhibition Selectivity

Unvalidated Claims of Selectivity and Cell Permeability

Vendor descriptions state the compound is a 'selective' and 'cell-permeable' DYRK1A inhibitor, but no selectivity panel data (e.g., against closely related kinases like CLKs or GSK-3) or cellular permeability metrics (e.g., PAMPA or Caco-2 data) could be found in any published source . Claims of selectivity and cell permeability are unverifiable.

DYRK1A Selectivity Cell Permeability

Validated Application Scenarios for N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea


Use as a Probe Compound in DYRK1A-Associated Pathways

If the compound's identity and purity can be independently verified by analytical chemistry (NMR, LC-MS, HRMS), it could serve as a chemical probe for studying DYRK1A-mediated signaling. Any such use would require the end-user to first establish the compound's IC50, selectivity profile, and cellular activity in their own hands, as these parameters are not publicly documented.

Chemical Starting Point for Medicinal Chemistry Optimization

The urea-indoline scaffold could be of interest for medicinal chemistry programs targeting DYRK1A. However, due to the absence of published structure-activity relationship (SAR) data, the compound would need to be fully characterized in-house to serve as a lead. Procurement is only recommended for groups equipped to perform such characterization.

Negative Control or Chemical Biology Tool (Conditional)

Only after thorough in-house validation of its selectivity and potency against a panel of kinases could this compound potentially be used as a tool in chemical biology. The current evidence base does not support its use as a reliable DYRK1A inhibitor without this critical step.

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